molecular formula C23H19FN4OS2 B2661104 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide CAS No. 923201-79-0

2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2661104
CAS RN: 923201-79-0
M. Wt: 450.55
InChI Key: DVFAEPVDAPYQTC-UHFFFAOYSA-N
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Description

2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C23H19FN4OS2 and its molecular weight is 450.55. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Computational Calculations

The compound's role in scientific research primarily encompasses its synthesis and evaluation for various biological activities. For instance, studies have reported on the synthesis of similar compounds, exploring their antimicrobial activity alongside computational calculations to understand their reactivity and potential applications. A notable example includes the synthesis of novel sulphonamide derivatives, demonstrating good antimicrobial activity. Computational calculations were carried out to correlate experimental findings with theoretical predictions, providing a foundation for developing new compounds with enhanced biological activities (Fahim & Ismael, 2019).

Structure-Activity Relationships

Further research delves into the structure-activity relationships of specific inhibitors, investigating alternatives to improve metabolic stability. This line of investigation often leads to the discovery of compounds with similar potency and efficacy to known inhibitors but with reduced metabolic liabilities (Stec et al., 2011).

Novel Heterocyclic Syntheses

Another key area of application is the development of novel heterocyclic compounds, where the compound of interest may serve as a precursor or model for synthesizing new classes of pyridazin-3-one derivatives. These efforts contribute to the synthesis of fused azines and other heterocycles, expanding the chemical space for potential therapeutic agents (Ibrahim & Behbehani, 2014).

Anticancer Activity

Research also explores the anticancer potential of fluoro-substituted compounds, with studies indicating significant anti-lung cancer activity. This highlights the compound's relevance in oncological research, providing a pathway for developing novel anticancer therapies (Hammam et al., 2005).

Insecticidal Assessment

The compound and its derivatives have been assessed for their insecticidal properties against agricultural pests, demonstrating the versatility of such compounds in contributing to the development of new pesticides. This research is crucial for identifying safer, more effective insecticidal agents (Fadda et al., 2017).

properties

IUPAC Name

2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4OS2/c1-14-5-3-4-6-18(14)26-20(29)13-30-21-12-11-19(27-28-21)22-15(2)25-23(31-22)16-7-9-17(24)10-8-16/h3-12H,13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFAEPVDAPYQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.